Computed Lipophilicity (LogP) Reduction of ~2 Log Units Versus Des-Methyl Analog Drives Aqueous Solubility and CNS Drug-Likeness
The target compound, 5-methyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole, exhibits a computed LogP of 0.45, which is substantially lower than the LogP of 2.52 reported for the des-methyl analog 3-(pyrrolidin-3-yl)-1,2,4-oxadiazole, representing an approximate 2.07 log unit reduction in lipophilicity . This places the target compound well within the optimal LogP range of 0–3 for orally bioavailable CNS-penetrant drugs, whereas the des-methyl analog exceeds typical lead-like criteria and may exhibit poor aqueous solubility [1]. The lower LogP of the target compound is attributable to the electron-donating methyl group at position 5, which increases the polarity of the oxadiazole ring relative to the unsubstituted analog .
| Evidence Dimension | Computed partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 0.45 (5-methyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole, CAS 1225218-60-9) |
| Comparator Or Baseline | LogP = 2.52 (3-(pyrrolidin-3-yl)-1,2,4-oxadiazole, des-methyl analog, CAS not specified, MW 139.16) |
| Quantified Difference | ΔLogP ≈ −2.07 (target compound is ~117-fold less lipophilic by partition coefficient ratio) |
| Conditions | Computed values from vendor technical datasheets using standard molecular descriptor algorithms. Target compound data from Leyan (Product No. 2006316); comparator data from published chemical database entries. |
Why This Matters
The ~2-log-unit lower lipophilicity of the target compound predicts superior aqueous solubility and a markedly different pharmacokinetic profile compared to the des-methyl analog, making it the preferred starting point for CNS and solubility-sensitive drug discovery programs.
- [1] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. 2001; 46(1–3):3–26. DOI: 10.1016/S0169-409X(00)00129-0. View Source
